5-(cyclohexylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Cyclohexylamino)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrile group, and a cyclohexylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexylamino)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck coupling reaction.
Attachment of the Cyclohexylamino Group: This step often involves nucleophilic substitution reactions where a cyclohexylamine is reacted with a suitable leaving group on the oxazole ring.
Formation of the Carbonitrile Group: The nitrile group can be introduced through dehydration of an amide or via direct cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexylamino)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexylamino group or the ethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxazole-4-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
5-(Cyclohexylamino)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Cyclohexylamino)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclohexylamino)-2-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- 5-(Cyclohexylamino)-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Uniqueness
5-(Cyclohexylamino)-2-[(1E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H18FN3O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(cyclohexylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H18FN3O/c19-14-9-6-13(7-10-14)8-11-17-22-16(12-20)18(23-17)21-15-4-2-1-3-5-15/h6-11,15,21H,1-5H2/b11-8+ |
InChI Key |
TZMVWPYJEOAJFE-DHZHZOJOSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N |
Origin of Product |
United States |
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